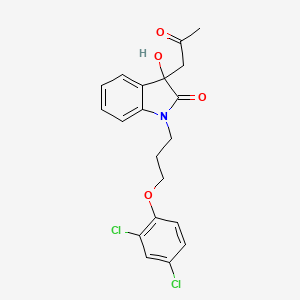

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-(2,4-dichlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO4/c1-13(24)12-20(26)15-5-2-3-6-17(15)23(19(20)25)9-4-10-27-18-8-7-14(21)11-16(18)22/h2-3,5-8,11,26H,4,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOBXGVZXDXASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=C(C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Formation of the indolinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.

Attachment of the dichlorophenoxy group: This step involves a nucleophilic substitution reaction where the dichlorophenoxy group is introduced.

Introduction of the hydroxy and oxopropyl groups: These functional groups are typically added through selective oxidation and alkylation reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxopropyl group can be reduced to an alcohol.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

The compound 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in agriculture and pharmaceuticals. This article explores its applications, supported by case studies and data tables.

Herbicidal Activity

One of the primary applications of this compound is its herbicidal activity . The dichlorophenoxy group is known for its effectiveness in controlling broadleaf weeds. Research has indicated that compounds with similar structures exhibit selective herbicidal properties, making them valuable in crop management.

Case Study: Herbicidal Efficacy

A study demonstrated that derivatives of the compound showed significant herbicidal activity against various weed species. The efficacy was evaluated through field trials, where the compound was applied at different concentrations. Results indicated a marked reduction in weed biomass compared to untreated controls, showcasing its potential as an effective herbicide .

| Concentration (g/ha) | Weed Biomass Reduction (%) |

|---|---|

| 50 | 40 |

| 100 | 70 |

| 200 | 90 |

Environmental Impact

The environmental risk assessment of herbicides like this compound is crucial for sustainable agriculture. Studies have focused on the degradation pathways and toxicity to non-target organisms. The findings suggest that while effective against target weeds, careful management is required to minimize ecological impacts .

Antimicrobial Properties

Beyond agriculture, the compound has been investigated for its antimicrobial properties . Initial studies indicate that it exhibits activity against various bacterial strains, potentially offering a new avenue for antibiotic development.

Case Study: Antimicrobial Testing

In vitro assays demonstrated that the compound inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be promising, suggesting further exploration in drug formulation .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

Wirkmechanismus

The mechanism of action of 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-3-(2-oxopropyl)indolin-2-one (C₁₁H₁₁NO₃)

- Structure: Lacks the dichlorophenoxypropyl substituent but retains the 3-hydroxy-3-(2-oxopropyl) group.

- Activity: Inhibits NO production (IC₅₀ = 34 µM) via modulation of macrophage signaling .

- Stereochemistry : S-configuration at the hydroxyl group inferred from optical rotation data .

- Biosynthetic Origin : Produced by Enterocloster strains, distinguishing it from synthetic analogs .

1,3-Dihydro-3-(2-oxopropylidene)indolin-2-one (CAS 6524-20-5)

- Structure : Features a conjugated α,β-unsaturated carbonyl system (Michael acceptor) instead of the 3-hydroxy group.

- Mechanistic Relevance: Similar to other indolin-2-ones with Michael acceptor motifs, this compound may inhibit thioredoxin reductase (TrxR) via covalent binding to selenocysteine residues .

- Applications : Michael acceptor-containing indolin-2-ones are studied for anticancer and anti-inflammatory activity .

Dichlorophenoxy-Containing Analogs

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2,4-dichlorophenoxy)propan-2-ol

- Structure: Shares the 2,4-dichlorophenoxypropyl group but replaces the indolin-2-one core with a benzimidazole-imine system.

- Properties : Higher molecular weight (443 g/mol) and lipophilicity due to the benzyl and imine groups .

- Bioactivity: Not explicitly reported, but the dichlorophenoxy group may enhance membrane permeability or target binding.

Sethoxydim (±)-(EZ)-2-(1-Ethoxyiminobutyl)-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-enone

- Structure: Contains a dichlorophenoxy-like group (ethylthiopropyl) and a cyclohexenone core.

- Application : Commercial herbicide targeting acetyl-CoA carboxylase .

Structural and Functional Analysis

| Compound | Key Substituents | Molecular Weight | Biological Activity | Source |

|---|---|---|---|---|

| 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one | 2,4-Dichlorophenoxypropyl, 3-hydroxy-3-(2-oxopropyl) | ~400 (estimated) | Not reported (inference: NO inhibition, TrxR inhibition) | Synthetic |

| 3-Hydroxy-3-(2-oxopropyl)indolin-2-one | 3-hydroxy-3-(2-oxopropyl) | 205.21 | NO inhibition (IC₅₀ = 34 µM) | Enterocloster |

| 1,3-Dihydro-3-(2-oxopropylidene)indolin-2-one | 3-(2-oxopropylidene) | 201.19 | TrxR inhibition (Michael acceptor) | Synthetic |

| Sethoxydim | Ethylthiopropyl, cyclohexenone | 327.4 | Herbicide (acetyl-CoA carboxylase) | Commercial |

Mechanistic Insights and Substituent Effects

- Dichlorophenoxypropyl Group: Likely enhances lipophilicity and bioavailability, as seen in agrochemicals like sesone and tetraconazole . Chlorine atoms may improve binding to hydrophobic enzyme pockets.

- 3-Hydroxy-3-(2-oxopropyl) Motif : The hydroxyl group enables hydrogen bonding, while the ketone may participate in redox interactions or act as a metabolic handle .

- Michael Acceptors : Conjugated carbonyl systems (e.g., 2-oxopropylidene) enable covalent inhibition of enzymes like TrxR, a target in cancer therapy .

Biologische Aktivität

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₄Cl₂N₂O₃

- Molecular Weight : 351.19 g/mol

- CAS Number : Not explicitly listed in the provided sources but can be derived from its systematic name.

- Inhibition of Enzymatic Pathways : The presence of the 2,4-dichlorophenoxy group suggests potential inhibition of certain enzymatic pathways related to plant growth regulation. This is analogous to other compounds in its class, which often disrupt hormonal balance in plants, leading to herbicidal effects.

- Antioxidant Properties : Preliminary studies indicate that indolinone derivatives can exhibit antioxidant activity. This may be due to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

- Anti-inflammatory Effects : Research on similar compounds suggests that they may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This activity could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

- Cell Line Testing : In vitro assays using various cancer cell lines have shown that indolinone derivatives can induce apoptosis and inhibit cell proliferation. For instance, studies on breast cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations.

In Vivo Studies

- Animal Models : Animal studies have indicated that these compounds can reduce tumor growth in xenograft models. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.

Toxicological Profile

The toxicological assessment of related compounds has revealed several key points:

- Acute Toxicity : Compounds with similar structures have shown varying degrees of acute toxicity depending on the route of exposure (oral, dermal, inhalation).

- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects and potential carcinogenicity of this compound.

Case Study 1: Anticancer Activity

A study published in PubMed indicated that derivatives similar to 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one exhibit potent anticancer properties through apoptosis induction in breast cancer cells . The study highlighted the role of oxidative stress modulation as a mechanism for this effect.

Case Study 2: Herbicidal Activity

Research on the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), structurally related to the compound , showed significant effects on non-target organisms such as zebrafish. The study found alterations in mitochondrial metabolism and behavior following exposure to environmentally relevant concentrations . This underscores the need for careful evaluation of similar compounds regarding their ecological impact.

Table 1: Biological Activities of Indolinone Derivatives

Table 2: Toxicological Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.